2,2',3,4,4',5,6-Heptachlorobiphenyl
Overview
Description
2,2’,3,4,4’,5,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated compounds (known as congeners). They have been widely used in various industrial applications due to their chemical stability and insulating properties. due to their environmental persistence and potential health hazards, their production has been banned or restricted in many countries .
Preparation Methods
The synthesis of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired degree of chlorination .
Industrial production methods for PCBs, including 2,2’,3,4,4’,5,6-Heptachlorobiphenyl, often involve batch or continuous processes where biphenyl is chlorinated in large reactors. The product is then purified through distillation or recrystallization to remove any unreacted biphenyl and lower chlorinated congeners .
Chemical Reactions Analysis
2,2’,3,4,4’,5,6-Heptachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can lead to the formation of lower chlorinated biphenyls. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Major products formed from these reactions include hydroxylated biphenyls, lower chlorinated biphenyls, and substituted biphenyl derivatives .
Scientific Research Applications
2,2’,3,4,4’,5,6-Heptachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key research applications include:
Environmental Studies: It is used as a reference compound in studies investigating the bioaccumulation and environmental fate of PCBs.
Toxicology: This compound is studied for its toxic effects on living organisms.
Analytical Chemistry: It serves as a standard in the development and validation of analytical methods for detecting and quantifying PCBs in environmental and biological samples.
Mechanism of Action
The toxic effects of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes such as CYP1A1. This leads to the production of reactive oxygen species and other metabolites that can cause cellular damage and disrupt normal physiological processes .
Comparison with Similar Compounds
2,2’,3,4,4’,5,6-Heptachlorobiphenyl is one of many PCB congeners. Similar compounds include:
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl (PCB 180): This compound has a similar structure but differs in the position of chlorine atoms.
2,2’,3,4,4’,5’-Hexachlorobiphenyl (PCB 138): This compound has one less chlorine atom and is used in similar research applications.
2,2’,3,3’,4,4’-Hexachlorobiphenyl (PCB 128): Another closely related compound with different chlorine substitution patterns.
The uniqueness of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,4-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-5(6(14)3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEUXBQAKBLKPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074235 | |
Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-47-2 | |
Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',5,6-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1XED1DKLM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.